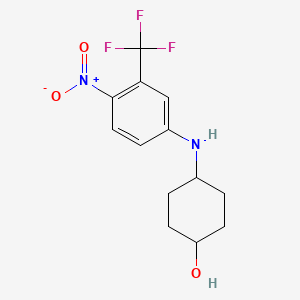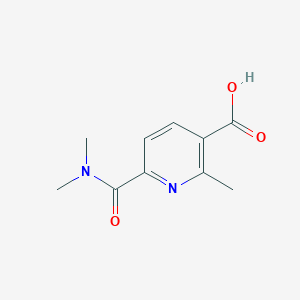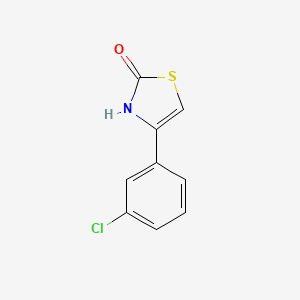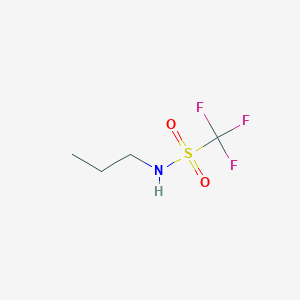
6-乙基-2-(2-甲氧基苯基)喹啉-4-甲酰氯
描述
科学研究应用
蛋白质组学研究
该化合物应用于蛋白质组学研究,蛋白质组学是对蛋白质进行大规模研究,特别是研究蛋白质的结构和功能。 它用于鉴定和定量蛋白质及其修饰,了解蛋白质组内的相互作用以及蛋白质折叠分析 .
药物化学
在药物化学中,该分子作为合成各种药物的构建单元。 它的结构是开发可能与 DNA 或蛋白质相互作用的药物的关键,这可能导致治疗疾病的新方法 .
有机发光二极管 (OLED)
该分子的喹啉核心在材料科学领域引起了人们的兴趣,尤其是用于开发 OLED。 该化合物在施加电流时发光的特性使其成为制造更高效显示器的宝贵材料 .
化学合成
作为试剂,6-乙基-2-(2-甲氧基苯基)喹啉-4-甲酰氯用于化学合成,将喹啉部分引入更大、更复杂的分子中。 这对于合成天然产物或新型材料至关重要 .
荧光研究
由于其荧光特性,该化合物用于荧光研究以追踪和可视化生物分子。 它可以连接到蛋白质或 DNA 上,以便在显微镜下观察它们的活动 .
分析化学
在分析化学中,它被用作标准物质或参考物质,在校准仪器或开发分析方法(如色谱法或质谱法)时使用 .
农业化学
该化合物也可能在农业化学中找到应用,用于开发新型杀虫剂或除草剂。 其结构可以进行修改以针对特定的害虫或杂草,而不会损害作物 .
光动力疗法
安全和危害
作用机制
The mode of action of a quinoline compound would depend on its specific structure and the target it interacts with. Generally, these compounds can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function .
The biochemical pathways affected by a quinoline compound would also depend on its specific target. For example, if the target is an enzyme involved in a particular metabolic pathway, the compound could potentially inhibit or enhance the activity of this enzyme, thereby affecting the overall pathway .
The pharmacokinetics of a quinoline compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The result of action of a quinoline compound at the molecular and cellular level could involve changes in cell signaling, gene expression, or cellular metabolism, depending on the specific target and pathway involved .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride and proteases involves the formation of a covalent bond with the active site of the enzyme, leading to enzyme inhibition . This inhibition can be utilized to study the enzyme’s function and regulation in various biological processes.
Cellular Effects
The effects of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride has been shown to inhibit the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to alterations in gene expression and changes in cellular metabolism, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of target enzymes, forming a covalent bond that inhibits enzyme activity . This inhibition can lead to downstream effects on gene expression, as the inhibited enzymes are often involved in signaling pathways that regulate transcription factors and other gene regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes, affecting cellular processes such as metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing adverse effects.
Metabolic Pathways
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in key metabolic pathways, leading to changes in the levels of metabolites and alterations in metabolic flux . These effects can provide insights into the regulation of metabolic processes and the role of specific enzymes in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its inhibitory effects on target enzymes . The subcellular localization of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride can influence its activity and function, as the local concentration and interactions with other biomolecules can vary between different cellular compartments.
属性
IUPAC Name |
6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-12-8-9-16-14(10-12)15(19(20)22)11-17(21-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOGHLMKJSTKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1454228.png)

![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)
![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)


![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)


amine](/img/structure/B1454245.png)
![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)

![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)